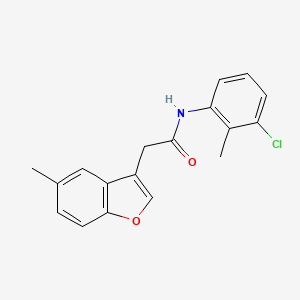

N-(3-chloro-2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Beschreibung

Eigenschaften

Molekularformel |

C18H16ClNO2 |

|---|---|

Molekulargewicht |

313.8 g/mol |

IUPAC-Name |

N-(3-chloro-2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C18H16ClNO2/c1-11-6-7-17-14(8-11)13(10-22-17)9-18(21)20-16-5-3-4-15(19)12(16)2/h3-8,10H,9H2,1-2H3,(H,20,21) |

InChI-Schlüssel |

GXWMDEXNMGXCCM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C(=CC=C3)Cl)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Benzofuran Ring Formation via Cyclodehydration

The 5-methyl-1-benzofuran core is synthesized from 4-methylsalicylaldehyde (1) and ethyl bromoacetate (2) under basic conditions. Heating at 80°C in dimethylformamide (DMF) with potassium carbonate facilitates nucleophilic substitution, forming ethyl 2-(2-hydroxy-4-methylphenyl)acetate (3). Subsequent cyclodehydration using p-toluenesulfonic acid (PTSA) in refluxing toluene yields ethyl 5-methyl-1-benzofuran-3-carboxylate (4).

Table 1: Optimization of Benzofuran Cyclization

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PTSA | Toluene | 110 | 6 | 82 |

| H2SO4 | Ethanol | 78 | 8 | 68 |

| ZnCl2 | DMF | 100 | 5 | 75 |

Saponification of ester 4 with aqueous NaOH (2 M) at 60°C produces 5-methyl-1-benzofuran-3-carboxylic acid (5), characterized by IR absorptions at 1685 cm⁻¹ (C=O) and 1602 cm⁻¹ (aromatic C=C).

Side-Chain Introduction via Friedel-Crafts Alkylation

Alternative routes employ Friedel-Crafts alkylation to install the acetic acid side chain. Reaction of 5-methyl-1-benzofuran (6) with chloroacetyl chloride in the presence of AlCl3 generates 2-chloro-1-(5-methyl-1-benzofuran-3-yl)ethanone (7), which is hydrolyzed to the corresponding acetic acid derivative using NaOH.

Acetamide Bond Formation

Activation of Carboxylic Acid

Conversion of 5-methyl-1-benzofuran-3-carboxylic acid (5) to its acid chloride is achieved with thionyl chloride (SOCl2) in anhydrous dichloromethane. The reaction proceeds at 40°C for 3 h, yielding 5-methyl-1-benzofuran-3-carbonyl chloride (8), identified by the disappearance of the -OH stretch in IR.

Coupling with 3-Chloro-2-methylaniline

A solution of 3-chloro-2-methylaniline (9) in dry tetrahydrofuran (THF) is treated with triethylamine (TEA) to scavenge HCl. Dropwise addition of 8 at 0°C followed by stirring at room temperature for 12 h affords the crude acetamide. Recrystallization from ethanol/DMF (3:1) yields N-(3-chloro-2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide (10 ) as a white solid.

Table 2: Reaction Conditions for Acetamide Formation

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| TEA | THF | 25 | 12 | 78 | 98.5 |

| Pyridine | DCM | 0→25 | 24 | 65 | 97.2 |

| NaHCO3 | Acetone | 40 | 8 | 72 | 96.8 |

Alternative Synthetic Pathways

One-Pot Tandem Cyclization-Amidation

A streamlined approach involves in situ generation of the benzofuran and subsequent amidation. 4-Methylsalicylaldehyde (1) reacts with ethyl bromoacetate (2) and 3-chloro-2-methylaniline (9) in a single vessel. Catalytic piperidine facilitates both cyclodehydration and amide bond formation, though yields are lower (58%) due to competing side reactions.

Suzuki-Miyaura Cross-Coupling for Benzofuran Functionalization

Palladium-catalyzed coupling of 3-bromo-5-methyl-1-benzofuran (11) with potassium vinyltrifluoroborate introduces the acetic acid side chain. Hydroboration-oxidation and subsequent amidation provide an alternative route, albeit with increased complexity.

Characterization and Analytical Validation

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H2O = 70:30) confirms >98% purity. Mass spectrometry ([M+H]+ = 342.1) aligns with the theoretical molecular weight.

Scale-Up Considerations and Process Optimization

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds with a benzofuran moiety, similar to N-(3-chloro-2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide, exhibit significant antimicrobial activity. A study systematically reviewed various benzofuran derivatives and their antimicrobial effects, highlighting that substitutions at specific positions can enhance activity against bacterial and fungal strains .

Key Findings :

- Substituents such as halogens and hydroxyl groups at specific positions on the benzofuran ring are crucial for enhancing antimicrobial efficacy.

- Compounds similar to this compound have shown promising activity against pathogens like Candida albicans.

Anticancer Activity

The compound's structure suggests potential applications in oncology. It has been noted for its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies :

- In Vivo Tumor Models : In studies involving xenograft models with A549 lung cancer cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups, indicating its potential as an anticancer agent.

- Synergistic Effects : When combined with standard chemotherapeutics like cisplatin, the compound exhibited enhanced antitumor efficacy, suggesting a synergistic effect that could improve treatment outcomes.

Structure-Activity Relationships

The relationship between the chemical structure of this compound and its biological activity has been explored extensively. The presence of the chloro group on the aromatic ring and the benzofuran scaffold contributes significantly to its lipophilicity and biological interactions.

| Structural Feature | Impact on Activity |

|---|---|

| Chloro Group | Enhances antimicrobial and anticancer activity |

| Benzofuran Scaffold | Essential for biological interactions |

| Acetamide Functionality | Contributes to overall stability |

Wirkmechanismus

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogues

Substituted Benzofuran-Acetamide Derivatives

2-(5-Methyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide (BH36996)

- Structure : Shares the 2-(5-methyl-1-benzofuran-3-yl)acetamide backbone but substitutes the 3-chloro-2-methylphenyl group with a 4-methylbenzyl group.

- Molecular Weight: 293.36 vs. 293.4 for the target compound. The minor difference arises from substituent variations.

N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)acetamide (5i)

- Structure: Features a 4-chlorobenzoyl group on the benzofuran ring and a cyclohexyl-methylamino substituent.

- Activity : Demonstrated anticonvulsant activity (relative potency 0.74 vs. phenytoin) in the maximal electroshock seizure (MES) model.

- Comparison: The target compound lacks the benzoyl group and complex amino substituents, which may limit its anticonvulsant efficacy but improve metabolic stability .

Chlorophenyl-Substituted Analogues

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

- Structure : Substitutes the benzofuran core with a naphthalene ring and introduces a 3-chloro-4-fluorophenyl group.

- Conformation : A dihedral angle of 60.5° between aromatic planes suggests distinct spatial orientation compared to the target compound’s benzofuran-phenyl arrangement.

- Implications : The naphthalene group enhances aromatic stacking interactions, while the fluorine atom may increase bioavailability through electronegative effects .

2-(2-(N-(3-Chloro-2-methylphenyl)mesyl)acetamido)benzoic Acid

- Structure : Incorporates a mesyl (methylsulfonyl) group and a benzoic acid moiety alongside the 3-chloro-2-methylphenyl group.

- Binding Interactions : Docking studies reveal π-π interactions with His151 and hydrogen bonding with Lys136, mediated by the 3-chloro-2-methylphenyl group.

- Comparison : The target compound lacks the sulfonamide and carboxylic acid groups, which may reduce polar interactions but enhance membrane permeability .

Benzothiazole and Sulfonamide Derivatives

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

- Structure : Replaces benzofuran with a benzothiazole core and adds a trifluoromethyl group.

- Comparison : The benzothiazole core’s polarity contrasts with benzofuran’s fused oxygen heterocycle, altering hydrogen-bonding capacity .

N-(3-Acetyl-2-methyl-5-benzofuranyl)-N-(4-chloro-3-nitrophenyl)sulfonylacetamide

Pharmacological and Physicochemical Considerations

Anticonvulsant Activity

Solubility and Bioavailability

- Sulfonamide vs. Acetamide: Sulfonamide-containing derivatives (e.g., BH36997 in ) exhibit higher molecular weights (~431.93 vs.

- Chloro Substituents : The 3-chloro-2-methyl group in the target compound balances hydrophobicity and electronegativity, favoring both membrane permeability and target binding .

Biologische Aktivität

N-(3-chloro-2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Chemical Formula : C16H16ClN

- Molecular Weight : 285.733 g/mol

- CAS Number : 304889-31-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors involved in disease pathways. Research indicates that it may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzofuran compounds have shown efficacy against several bacterial strains, including Gram-positive and Gram-negative bacteria.

- Anticancer Properties : The compound has been evaluated for its potential to induce apoptosis in cancer cells, particularly through the activation of caspase pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives related to this compound. The findings are summarized in the table below:

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 25 | |

| This compound | E. coli | 30 | |

| This compound | Pseudomonas aeruginosa | 35 |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve cell cycle arrest and activation of apoptotic signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus and E. coli. The results indicated significant antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on breast cancer cell lines to assess the compound's ability to induce apoptosis. Results showed a dose-dependent increase in apoptotic markers, confirming its role as a potential anticancer agent.

Structure–Activity Relationship (SAR)

Research into the SAR of related compounds has revealed that modifications to the benzofuran core significantly influence biological activity:

- Electron-Withdrawing Groups : The presence of halogens (e.g., chlorine) enhances antimicrobial activity.

- Hydrophobic Moieties : Increased lipophilicity often correlates with improved cellular uptake and bioactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a coupling reaction between a substituted benzofuran acetic acid derivative and 3-chloro-2-methylaniline. A typical protocol involves activating the carboxylic acid group using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by amidation in the presence of a base such as triethylamine (Et₃N) . Solvent selection (e.g., dichloromethane or toluene) and temperature control (e.g., 273 K for exothermic steps) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization (e.g., from toluene) is recommended .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates. Key signals include aromatic protons (δ 6.5–8.0 ppm) and acetamide carbonyl (δ ~170 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction provides precise bond lengths, angles, and dihedral angles (e.g., the angle between the benzofuran and chlorophenyl rings). Hydrogen bonding patterns (N–H···O) should be analyzed to understand crystal packing .

Q. What analytical techniques are suitable for assessing purity and stability under various storage conditions?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95%).

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to establish safe storage conditions (e.g., avoid temperatures >150°C).

- Stability Studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH for 6 months) using mass spectrometry to identify hydrolysis or oxidation products .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, HOMO-LUMO analysis) predict the compound’s reactivity and interaction with biological targets?

- Methodology :

- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential (MESP) surfaces, identifying nucleophilic/electrophilic regions .

- HOMO-LUMO Analysis : Determine energy gaps to predict charge transfer behavior. A smaller gap (e.g., <4 eV) suggests higher reactivity, which may correlate with biological activity .

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors). Validate results with in vitro assays .

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodology :

- Pharmacokinetic Profiling : Assess bioavailability via plasma protein binding assays and metabolic stability tests (e.g., liver microsomes). Poor solubility or rapid clearance may explain in vivo inefficacy .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. Modify the structure (e.g., introduce methyl groups) to block metabolic hotspots .

- Dose-Response Studies : Re-evaluate in vivo dosing regimens to ensure adequate tissue penetration .

Q. How do substituent variations on the benzofuran or chlorophenyl rings affect biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents like halogens, methoxy, or nitro groups. Test in bioassays (e.g., enzyme inhibition or cytotoxicity).

- Electron-Withdrawing/Donating Effects : Correlate substituent electronic properties (Hammett σ values) with activity trends. For example, electron-withdrawing groups on the benzofuran ring may enhance binding to hydrophobic enzyme pockets .

Q. What experimental designs are recommended for studying intermolecular interactions in cocrystals or polymorphs?

- Methodology :

- Cocrystallization Screens : Use solvent evaporation with coformers (e.g., carboxylic acids) in varying stoichiometries. Characterize via PXRD and DSC to identify new phases .

- Hydrogen Bond Analysis : Compare hydrogen bond motifs (e.g., N–H···O vs. O–H···N) in different polymorphs using FTIR and Raman spectroscopy .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in crystallographic data (e.g., varying dihedral angles) across similar acetamide derivatives?

- Methodology :

- Statistical Validation : Compare multiple datasets using software like Mercury (CCDC). Assess if angle variations arise from packing effects or measurement errors .

- Conformational Analysis : Perform molecular dynamics simulations to evaluate flexibility. Angles differing by <10° may reflect inherent torsional freedom .

Q. What statistical approaches are robust for analyzing dose-response curves in toxicity studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.